

Pharmacological Profile of ER-27319 Maleate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of immunoreceptors in various hematopoietic cells, including mast cells.[2] By selectively targeting the activation of Syk, ER-27319 effectively abrogates the downstream signaling cascades that lead to the release of allergic and inflammatory mediators. This technical guide provides a comprehensive overview of the pharmacological profile of ER-27319 maleate, summarizing its mechanism of action, in vitro activity, and physicochemical properties. The guide also details the experimental protocols for key assays and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its molecular interactions.

Core Mechanism of Action

ER-27319 maleate is a selective inhibitor of Syk kinase.[3] Its primary mechanism involves the inhibition of the tyrosine phosphorylation of Syk that is initiated following the engagement of the high-affinity IgE receptor (FcɛRI) on mast cells.[1] This targeted action prevents the activation of Syk and consequently blocks the downstream signaling events essential for the release of allergic mediators.[1]



Notably, ER-27319 demonstrates high selectivity for the Syk activation step within the FcɛRI signaling pathway. It does not inhibit the activity of Lyn kinase, an upstream kinase responsible for phosphorylating the FcɛRI receptor itself.[1] Furthermore, ER-27319 does not affect the tyrosine phosphorylation of ZAP-70 in T cells, highlighting its specificity for Syk-mediated signaling pathways.[4]

Quantitative Data Summary

The inhibitory activity of ER-27319 has been characterized in various in vitro cellular assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of ER-27319

Cell Type	Assay	Parameter	Value	Reference(s)
RBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells	Antigen-induced Histamine Release	IC50	~10 μM	[4]
RBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells	Antigen-induced Arachidonic Acid Release	IC50	~10 µM	[4]
RBL-2H3 cells	Antigen-induced TNF-α Production	IC50	~10 µM	[4][5]
RBL-2H3 cells	Antigen-induced Inositol Phosphate Generation	IC50	~10 μM	[4]

Table 2: Inhibition of Syk Tyrosine Phosphorylation by ER-27319



System	Stimulus	ER-27319 Concentration	Inhibition of Syk Phosphorylati on	Reference(s)
In vitro (RBL-2H3 cell lysates)	Phospho-y ITAM of FcɛRI	10 μΜ	68%	[6]
In vitro (RBL-2H3 cell lysates)	Phospho-y ITAM of FcɛRI	30 μΜ	93%	[6]
RBL-2H3 cells	Antigen	10 μΜ	57%	[4]
RBL-2H3 cells	Antigen	30 μΜ	87%	[4]

No publicly available data was found for the direct binding affinity (Ki) of **ER-27319 maleate** to Syk kinase.

Physicochemical Properties

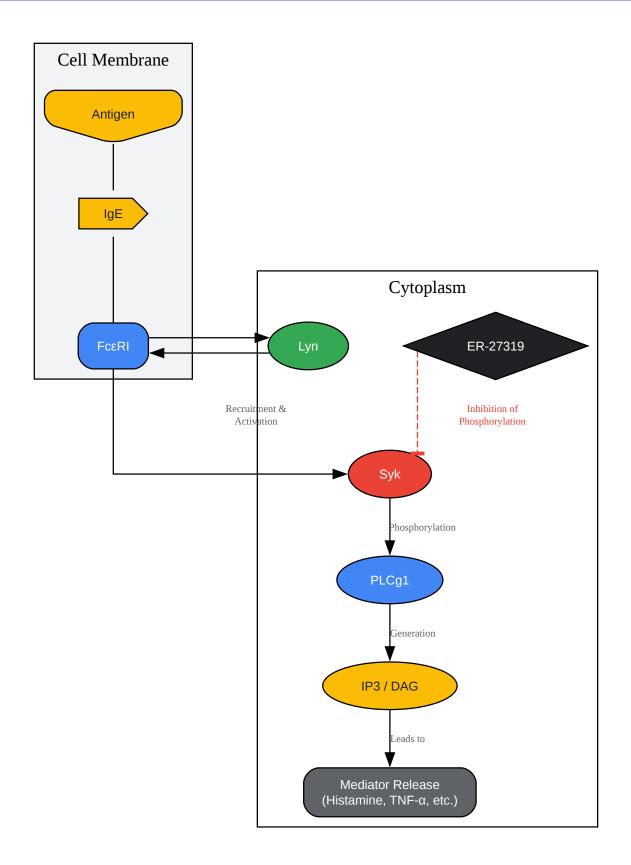
Table 3: Physicochemical Properties of ER-27319

Maleate

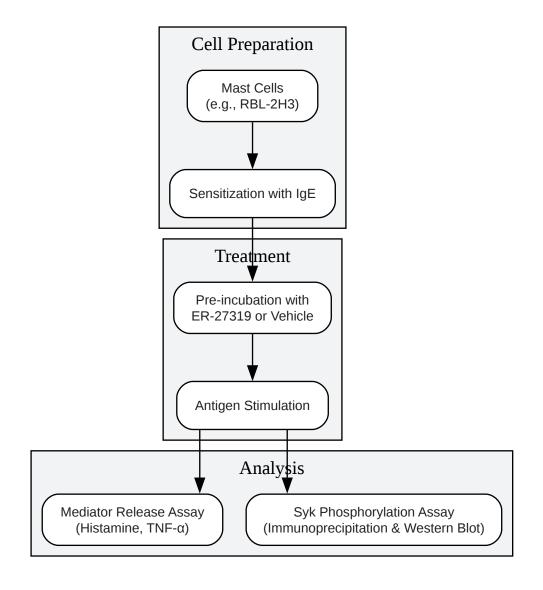
Marcato					
Property	Value	Reference(s)			
Chemical Name	10-(3-Aminopropyl)-3,4- dimethyl-9(10H)-acridinone maleate	[3]			
Molecular Formula	C18H20N2O · C4H4O4	[3]			
Molecular Weight	396.17 g/mol	[3]			
Purity	≥98% (HPLC)	[3]			

Signaling Pathways and Experimental Workflows Signaling Pathway









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